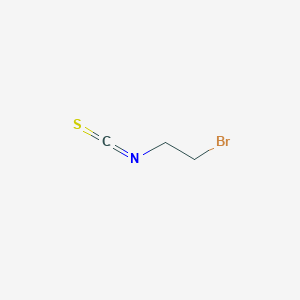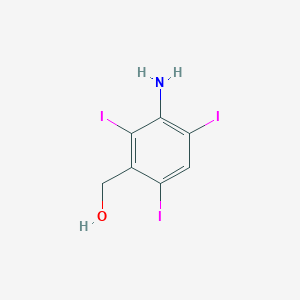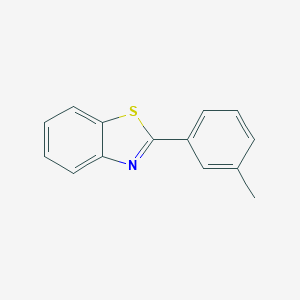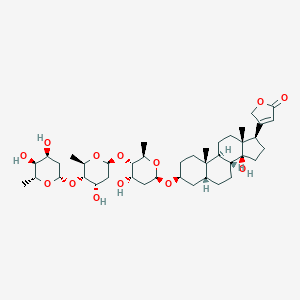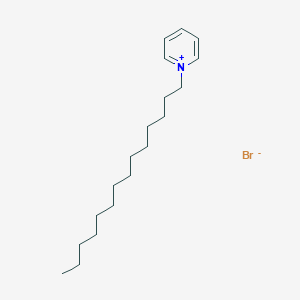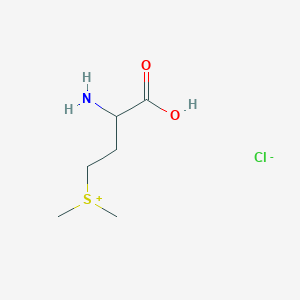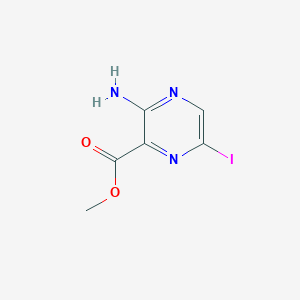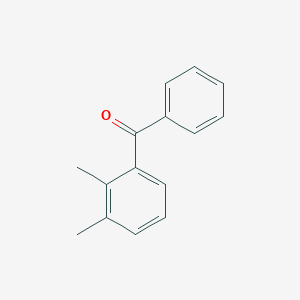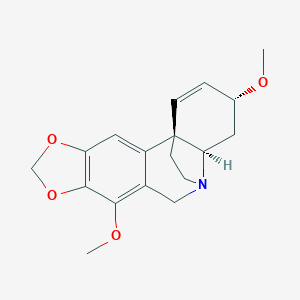
Buphandrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphandrin is a chemical compound that belongs to the class of pyrethroids, which are widely used in the field of agriculture as insecticides. It was first synthesized in the 1970s and has since been used extensively due to its effectiveness in controlling pests. Buphandrin has a unique chemical structure that makes it highly potent against a wide range of insects, including mosquitoes, flies, and cockroaches.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties :
- Buphandrin, along with other alkaloids like buphanine and crinamidine, has been identified in Boophane disticha. These components are known for causing sedation, analgesia, hallucinations, and, in toxic quantities, excitement, agitation, and coma (Plooy et al., 2001).
Neurological Effects :
- Boophane disticha, containing compounds like buphanadrine and buphanamine, shows affinity to the serotonin transporter in the brain. This property is utilized in the traditional South African medicine for treating anxiety. The compounds were isolated and identified through a binding assay using radioligands, demonstrating their potential in neurological applications (Sandager et al., 2005).
Therapeutic Potential :
- The pharmacological action of buphanine, similar to hyoscine, has been studied for its effects on human physiology. When ingested in toxic quantities, it leads to severe neurological symptoms, suggesting a need for caution in therapeutic applications (Plooy et al., 2001).
Clinical Applications :
- The research on Boophane disticha and its components, including buphandrin, has primarily focused on their effects on the central nervous system, particularly in the context of traditional medicine. This suggests potential areas for further clinical research and applications in neurological disorders.
Toxicological Aspects :
- Understanding the toxicological profile of buphandrin is crucial, as evidenced by studies showing its involvement in severe reactions like hallucinations and coma. This knowledge is essential for developing safe therapeutic applications and for informing public health policies (Plooy et al., 2001).
Binding Affinities :
- The binding affinities of buphanadrine and buphanamine to the serotonin transporter provide a biochemical basis for their effects on mood and behavior, which can be leveraged in the development of new treatments for mood disorders (Sandager et al., 2005).
Eigenschaften
CAS-Nummer |
1162-10-3 |
|---|---|
Produktname |
Buphandrin |
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |
InChI-Schlüssel |
RNEXSBPDDRJJIY-BKGUAONASA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Kanonische SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Andere CAS-Nummern |
1162-10-3 |
Synonyme |
buphanidrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



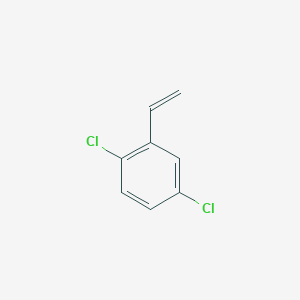
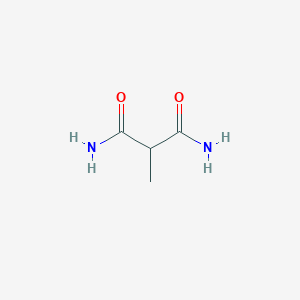
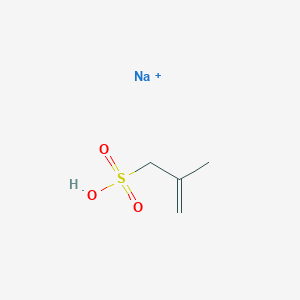
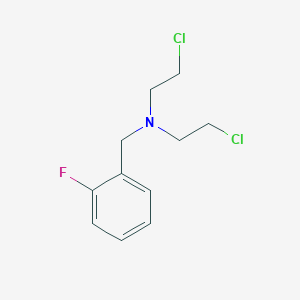
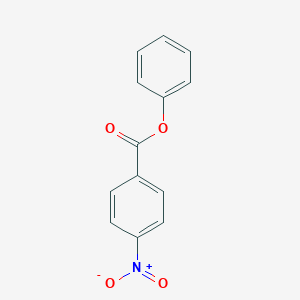
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
